molecular formula C22H23NO5 B11389905 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11389905
M. Wt: 381.4 g/mol
InChI Key: ZNOJBBBSQWNURN-UHFFFAOYSA-N
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Description

N-acetyl-3,4-dimethoxyphenethylamine , is a chemical compound with the following properties:

Preparation Methods

Synthetic Routes: The synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide involve acetylation of 3,4-dimethoxyphenethylamine. The reaction typically proceeds as follows:

    Acetylation: The amine group of 3,4-dimethoxyphenethylamine reacts with acetic anhydride or acetyl chloride to form the N-acetyl derivative.

    Chromene Formation: The N-acetyl-3,4-dimethoxyphenethylamine undergoes cyclization to yield the chromene ring system.

Industrial Production: Industrial production methods for this compound are not widely documented, as it is primarily used in research and not for large-scale applications.

Chemical Reactions Analysis

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the carbonyl group or other functional groups.

    Substitution: Substitution reactions may occur at the aromatic ring or other reactive sites. Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.

    Biological Studies: It may serve as a probe to investigate biological pathways.

    Chemical Research: Scientists study its reactivity and properties.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide is unique, similar compounds include:

    3,4-Dimethoxyphenethylamine: The parent compound without the acetyl group.

    Other Chromenes: Related compounds with similar ring systems.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H23NO5/c1-4-14-5-7-18-16(11-14)17(24)13-21(28-18)22(25)23-10-9-15-6-8-19(26-2)20(12-15)27-3/h5-8,11-13H,4,9-10H2,1-3H3,(H,23,25)

InChI Key

ZNOJBBBSQWNURN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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